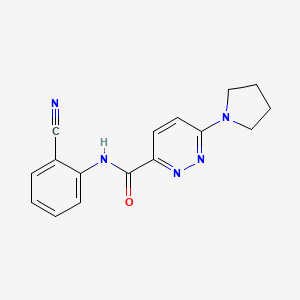
N-(2-cyanophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-cyanophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant research findings.
Research indicates that this compound acts primarily as an inhibitor of deubiquitylating enzymes (DUBs), which are crucial in regulating protein degradation pathways. By inhibiting these enzymes, the compound can potentially alter cellular processes such as apoptosis and cell cycle regulation, making it a candidate for therapeutic applications in cancer treatment and other diseases associated with dysregulated protein homeostasis .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyridazine derivatives, including this compound. The compound has shown promising results against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results indicate that the compound exhibits moderate to good antibacterial activity, particularly against Gram-positive bacteria .
Case Studies
- Inhibition of Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines in vitro. The mechanism was linked to the compound's ability to induce apoptosis through the modulation of apoptotic pathways .
- Enzyme Inhibition : Another investigation focused on the compound's role as a DUB inhibitor. It was found to effectively reduce the activity of USP30, a specific DUB involved in mitochondrial dynamics, suggesting potential applications in neurodegenerative diseases where mitochondrial function is compromised .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance, variations in the pyridine and pyrrolidine rings have been shown to affect potency and selectivity against specific targets. This highlights the importance of SAR studies in optimizing the compound for therapeutic use .
特性
IUPAC Name |
N-(2-cyanophenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c17-11-12-5-1-2-6-13(12)18-16(22)14-7-8-15(20-19-14)21-9-3-4-10-21/h1-2,5-8H,3-4,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMAPMBCTBXJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














